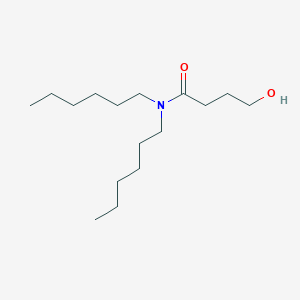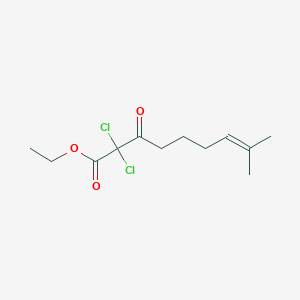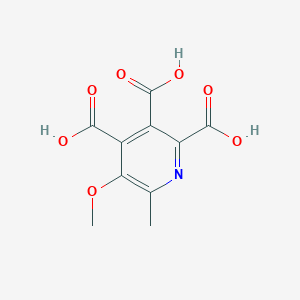
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound that features a trifluoropropyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:
Reactants: 3,3,3-trifluoropropyltrichlorosilane and tert-butyl alcohol.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Procedure: The tert-butyl alcohol is added dropwise to a solution of 3,3,3-trifluoropropyltrichlorosilane in an inert solvent such as hexane. The mixture is stirred and heated to reflux for several hours. The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as fractional distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and tert-butyl alcohol.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Reagents like halides or alkoxides for substitution reactions.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
科学的研究の応用
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
作用機序
The mechanism by which tri-tert-butoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds and the release of tert-butyl alcohol. The trifluoropropyl group imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various applications. The molecular targets and pathways involved include:
Surface Modification: Alters surface properties to enhance hydrophobicity and adhesion.
Polymerization: Participates in polymerization reactions to form siloxane-based polymers.
類似化合物との比較
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar structure but with methoxy groups instead of tert-butoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Contains ethoxy groups instead of tert-butoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Features chloro groups instead of tert-butoxy groups.
Uniqueness
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring robust and durable materials.
特性
CAS番号 |
921605-21-2 |
|---|---|
分子式 |
C15H31F3O3Si |
分子量 |
344.48 g/mol |
IUPAC名 |
tris[(2-methylpropan-2-yl)oxy]-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C15H31F3O3Si/c1-12(2,3)19-22(20-13(4,5)6,21-14(7,8)9)11-10-15(16,17)18/h10-11H2,1-9H3 |
InChIキー |
JIOBRIJHDZBWDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Si](CCC(F)(F)F)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)

![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)


![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)


![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
